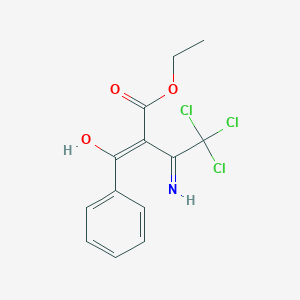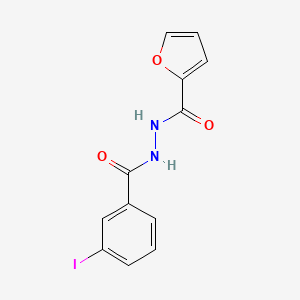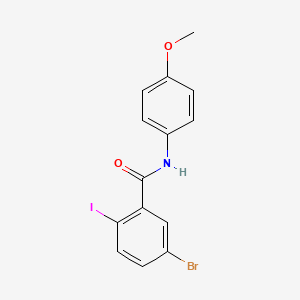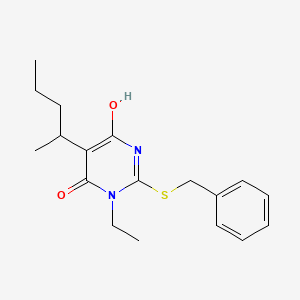![molecular formula C20H23N3O2 B5962766 N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5962766.png)
N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, commonly known as MPUC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPUC is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
MPUC has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPUC has been shown to have anticancer properties, with studies showing its effectiveness against various cancer cell lines. MPUC has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In drug discovery, MPUC has been used as a lead compound for the development of new drugs, with studies showing its potential as a scaffold for the design of new anti-cancer and anti-inflammatory agents. In material science, MPUC has been used as a building block for the synthesis of new materials, with studies showing its potential as a precursor for the synthesis of new polymers and dendrimers.
作用機序
The mechanism of action of MPUC is not fully understood, but studies have shown that it targets various cellular pathways involved in cancer and inflammation. MPUC has been shown to inhibit the activity of proteins involved in cancer cell proliferation, including cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4). MPUC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of inflammation. By inhibiting these proteins, MPUC has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects:
MPUC has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation. MPUC has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using MPUC in lab experiments include its low toxicity, high yield, and potential for use as a lead compound for the development of new drugs. However, one limitation of using MPUC in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on MPUC, including its use as a scaffold for the design of new anti-cancer and anti-inflammatory agents. Further studies are needed to fully understand the mechanism of action of MPUC and its potential applications in various fields. Additionally, studies are needed to optimize the synthesis method of MPUC to improve its yield and reduce its cost.
合成法
The synthesis of MPUC has been achieved using various methods, including the reaction of 3-methylbenzoyl isocyanate with 4-(1-piperidinyl) aniline. Another method involves the reaction of 3-methylphenyl isocyanate with 4-(1-piperidinyl) aniline in the presence of a catalyst. The yield of MPUC varies depending on the method used, with some methods yielding up to 90% of the product.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-5-7-18(14-15)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKJSBYYHRXTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5962683.png)
![3-(2-furylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5962689.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5962694.png)

![N'-benzyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5962706.png)

![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5962716.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5962726.png)

![N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide](/img/structure/B5962743.png)
![5-(2-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5962754.png)

![ethyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5962765.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5962767.png)